molecular formula C5H3IN4O B115655 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 142189-88-6

3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B115655
CAS No.: 142189-88-6
M. Wt: 262.01 g/mol
InChI Key: ISUILBBWIFGVFS-UHFFFAOYSA-N
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Description

3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core structure with an iodine atom at the 3-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves the iodination of a pyrazolo[4,3-d]pyrimidine precursor. One common method includes the reaction of 1H-pyrazolo[4,3-d]pyrimidin-7-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Cyclization Reactions: Catalysts such as palladium or copper salts are often employed in these reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidines, which can exhibit different biological activities and properties .

Scientific Research Applications

3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one
  • 3-Chloro-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one
  • 3-Fluoro-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Uniqueness

3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

3-iodo-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN4O/c6-4-2-3(9-10-4)5(11)8-1-7-2/h1H,(H,9,10)(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUILBBWIFGVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2C(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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